![molecular formula C13H14N2OS B3056396 1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone CAS No. 71047-48-8](/img/structure/B3056396.png)
1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone
Overview
Description
1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone, also known as MTT, is a yellow crystalline powder that is commonly used as a colorimetric assay for the measurement of cell viability and proliferation. MTT is a thiazolyl blue tetrazolium bromide that is converted to formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells in the sample, making MTT a valuable tool for cell-based assays.
Scientific Research Applications
- Thiazoles, including 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. These compounds may contribute to preventing various diseases associated with oxidative stress .
- Some thiazole derivatives exhibit analgesic and anti-inflammatory properties. Researchers have explored their potential as pain-relieving agents and inflammation modulators. Further studies are needed to understand the mechanisms involved .
- Thiazoles have demonstrated antimicrobial and antifungal effects. Compounds related to 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone could serve as lead molecules for developing new drugs against microbial infections .
- Thiazoles may have neuroprotective properties, which could be relevant in conditions like neurodegenerative diseases. Investigating their impact on neuronal health and function is an active area of research .
- Certain thiazole derivatives exhibit antitumor and cytotoxic effects. Researchers have studied their impact on cancer cells, including prostate cancer. These findings suggest potential applications in oncology .
- Thiazoles serve as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, and dyes. Their unique structure makes them valuable building blocks for drug development .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development Scaffold
properties
IUPAC Name |
1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHFWPMWDRNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354297 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-(4-toluidino)-1,3-thiazol-5-yl)-1-ethanone | |
CAS RN |
71047-48-8 | |
Record name | 7R-0250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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